N-(5-hydroxypentyl)benzenesulphonamide
Description
N-(5-Hydroxypentyl)benzenesulphonamide is a sulfonamide derivative characterized by a benzenesulphonyl group attached to a 5-hydroxypentylamine moiety. It is primarily recognized as a metabolite of synthetic cannabinoids, such as JWH-018 and UR-144, where hydroxylation of the alkyl chain occurs during Phase I metabolism . This compound is critical in forensic toxicology for detecting synthetic cannabinoid exposure, as it is a common urinary metabolite with extended detection windows compared to parent compounds .
Structurally, the hydroxypentyl group enhances water solubility, facilitating renal excretion. Its synthesis typically involves reacting benzenesulphonyl chloride with hydroxylated amines under basic conditions, a method analogous to other sulfonamide derivatives .
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c13-10-6-2-5-9-12-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |
InChI Key |
QBVVAZCIGKZHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Hydrophilicity: The 5-hydroxypentyl group in N-(5-hydroxypentyl)benzenesulphonamide significantly increases water solubility compared to non-hydroxylated analogs like N-(5-chlorophenyl) derivatives. This property is crucial for renal excretion and bioanalytical detection .
- Metabolic Stability: Unlike JWH-018 N-pentanoic acid metabolite (carboxylic acid derivative), the hydroxypentyl metabolite retains the hydroxyl group, making it less prone to rapid glucuronidation and extending its detection window in urine .
- Bioactivity : While this compound itself lacks direct pharmacological activity, structural analogs with electron-withdrawing groups (e.g., chloro, methoxy) exhibit antimicrobial and anti-malarial properties. For example, N-(5-chloro-2-methoxyphenyl)benzenesulphonamide shows herbicidal activity due to enhanced membrane permeability .
Analytical Detection
- LC-MS/MS : this compound is identified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision energies optimized for sulfonamide fragmentation .
- Comparison with Carboxylic Acid Metabolites: Unlike carboxylic acid metabolites (e.g., JWH-018 N-pentanoic acid), the hydroxypentyl variant requires milder ionization conditions due to its lower polarity .
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